5-(2-Ethoxyethoxy)-2-methoxyaniline
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Overview
Description
5-(2-Ethoxyethoxy)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aniline group substituted with ethoxyethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethoxy)-2-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyaniline.
Ethoxylation: The 2-methoxyaniline undergoes ethoxylation to introduce the ethoxyethoxy group. This step involves the reaction of 2-methoxyaniline with ethylene oxide in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the ethoxylation reaction.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyethoxy)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
5-(2-Ethoxyethoxy)-2-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyethoxy)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethoxy functionality.
2-(2-Ethoxyethoxy)ethanol: Another compound with ethoxyethoxy groups, used as a solvent and in various industrial applications.
Uniqueness
5-(2-Ethoxyethoxy)-2-methoxyaniline is unique due to the presence of both ethoxyethoxy and methoxy groups on the aniline ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(2-ethoxyethoxy)-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-14-6-7-15-9-4-5-11(13-2)10(12)8-9/h4-5,8H,3,6-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZGPBWXZZHTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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